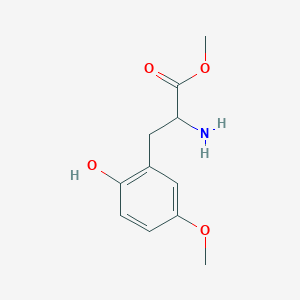
Methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO4 This compound is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate typically involves the esterification of 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can be explored to minimize the use of corrosive liquid acids and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-(2-oxo-5-methoxyphenyl)propanoate.
Reduction: Formation of 2-amino-3-(2-hydroxy-5-methoxyphenyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive metabolites. Additionally, its antioxidant properties may be attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound from which methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate is derived.
Tyrosine: Another amino acid with a hydroxy group on the phenyl ring.
Methoxyphenylalanine: A derivative with a methoxy group on the phenyl ring.
Uniqueness
This compound is unique due to the combination of functional groups present on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-4-10(13)7(5-8)6-9(12)11(14)16-2/h3-5,9,13H,6,12H2,1-2H3 |
InChI Key |
IUZMOAMXFOYOJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















